molecular formula C21H20N2O2 B5570134 2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide

2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide

Cat. No. B5570134
M. Wt: 332.4 g/mol
InChI Key: NKRRRTBTHCTUFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, base-promoted reactions, and reactions with substituted aromatic aldehydes to produce intermediate Schiff bases or the desired hydrazides. For example, compounds with similar structures have been synthesized through reactions of methoxyphenyl-based formazans with nickel nitrate in acid medium or by base-promoted reactions between benzoxazole derivatives and acyl chlorides (Rezinskikh et al., 2007), (Boyarskaya et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction, revealing planar configurations and specific bond lengths and angles indicative of the compound's stability and potential for intermolecular interactions. Intramolecular hydrogen bonding and geometrical optimization using density functional theory (DFT) have also been reported (Inkaya et al., 2012).

Chemical Reactions and Properties

Compounds with similar structures exhibit significant reactivity, including the ability to form Schiff bases and undergo further reactions with metals or other reagents to form complexes or other derivatives. For example, reactions with nickel nitrate or diphenylacetyl chloride have been described, leading to compounds with varied biological activities (Wujec et al., 2014).

Physical Properties Analysis

The physical properties, such as crystallization patterns and hydrogen bonding, significantly influence the compound's overall stability and solubility. Crystallization in specific space groups with detailed unit cell parameters has been observed, highlighting the impact of molecular interactions on the solid-state structure (Dong et al., 2009).

Chemical Properties Analysis

The electronic properties and potential interactions of compounds with similar structures have been explored through advanced computational studies, including DFT and molecular docking. These studies provide insights into the compound's reactivity, electronic distribution, and potential for biological interactions. The exploration of frontier molecular orbitals and π–π stacking capacities are critical for understanding the compound's chemical behavior and potential applications (Bakheit et al., 2023).

Scientific Research Applications

Exposure and Environmental Impact

2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide, while not directly studied, shares structural similarities with compounds that have been extensively researched for their environmental impact and bioaccumulation. For example, studies on polybrominated diphenyl ethers (PBDEs) and their hydroxylated and methoxylated derivatives, which are structurally related due to the presence of methoxy groups and phenyl rings, indicate significant environmental persistence and potential for bioaccumulation. These compounds have been detected in human serum, suggesting widespread exposure through environmental contamination (Sjödin et al., 1999), (Sjödin et al., 2004).

Metabolism and Health Implications

Research on similar compounds, such as N-(4-hydroxyphenyl)retinamide, has explored their metabolism and potential therapeutic applications, including their role in cancer prevention. Studies have assessed the tolerability and metabolic pathways of these compounds, offering insights into how 2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide might be metabolized in the body and its potential health implications (Conley et al., 2000).

Endocrine Disruption and Contaminant Exposure

The presence of methoxy and phenyl groups in environmental contaminants has raised concerns about their endocrine-disrupting capabilities. Studies on nonylphenols, which share structural motifs with 2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide, have shown that they are ubiquitous in food, indicating potential widespread human exposure. The endocrine-disrupting activities of these compounds, evidenced by their effects on estrogenic and other hormonal pathways, suggest areas of concern for related compounds (Guenther et al., 2002).

Potential for Therapeutic Use

While direct studies on 2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide are lacking, research on structurally related compounds has explored their potential therapeutic uses. For instance, studies on hydroxylated derivatives of PBDEs and other related compounds have examined their interactions with thyroid hormones, suggesting that understanding the metabolic and endocrine effects of these compounds can lead to novel therapeutic interventions for thyroid disorders and other health conditions (Wan et al., 2010).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if it’s used as a drug, the mechanism of action would depend on the biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions would depend on the current applications and limitations of this compound. It could involve improving its synthesis, exploring new reactions, or finding new applications .

properties

IUPAC Name

2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-25-20-14-12-17(13-15-20)16-21(24)22-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRRRTBTHCTUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide

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